molecular formula C22H20N2O2 B10861482 (3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one

(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one

Cat. No.: B10861482
M. Wt: 344.4 g/mol
InChI Key: JMVVTYLZZDOERS-ODPUSEOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CUR5g undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

CUR5g is compared with other autophagy inhibitors like chloroquine and hydroxychloroquine. Unlike these compounds, CUR5g specifically inhibits autophagosome-lysosome fusion without affecting lysosomal function . This specificity makes CUR5g a unique and promising candidate for cancer treatment. Similar compounds include:

CUR5g’s unique mechanism of action and minimal toxicity to normal cells highlight its potential as a superior autophagy inhibitor .

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one

InChI

InChI=1S/C22H20N2O2/c1-24-13-17(10-15-6-8-19(25)9-7-15)22(26)18(14-24)11-16-12-23-21-5-3-2-4-20(16)21/h2-12,23,25H,13-14H2,1H3/b17-10+,18-11+

InChI Key

JMVVTYLZZDOERS-ODPUSEOTSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)O)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CNC4=CC=CC=C43)C1

Origin of Product

United States

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